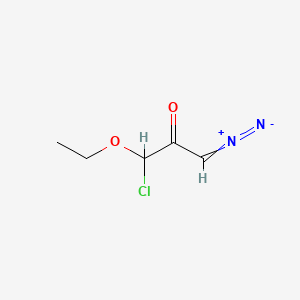
1-Chloro-3-diazo-1-ethoxypropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-diazo-1-ethoxypropan-2-one is a chemical compound with the molecular formula C5H7ClN2O2 It is known for its unique structure, which includes a diazo group, a chloro group, and an ethoxy group attached to a propanone backbone
Métodos De Preparación
The synthesis of 1-Chloro-3-diazo-1-ethoxypropan-2-one typically involves the reaction of ethyl chloroacetate with diazomethane. The reaction conditions often require a controlled environment to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. Industrial production methods may involve the use of specialized equipment to handle and contain the reactive intermediates and products .
Análisis De Reacciones Químicas
1-Chloro-3-diazo-1-ethoxypropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions, forming cyclic compounds. Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-Chloro-3-diazo-1-ethoxypropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-diazo-1-ethoxypropan-2-one involves its reactivity with various molecular targets. The diazo group can act as a source of nitrogen, participating in nitrogen transfer reactions. The chloro group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The ethoxy group can participate in esterification and other reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
1-Chloro-3-diazo-1-ethoxypropan-2-one can be compared with other diazo compounds, such as diazomethane and diazoacetate. Unlike diazomethane, which is a simple diazo compound, this compound has additional functional groups that enhance its reactivity and versatility. Similar compounds include:
Diazomethane: A simpler diazo compound used in various organic synthesis reactions.
Propiedades
Número CAS |
13984-37-7 |
|---|---|
Fórmula molecular |
C5H7ClN2O2 |
Peso molecular |
162.573 |
Nombre IUPAC |
(Z)-3-chloro-1-diazonio-3-ethoxyprop-1-en-2-olate |
InChI |
InChI=1S/C5H7ClN2O2/c1-2-10-5(6)4(9)3-8-7/h3,5H,2H2,1H3/b4-3- |
Clave InChI |
COSLXJANWSCVAG-ARJAWSKDSA-N |
SMILES |
CCOC(C(=C[N+]#N)[O-])Cl |
Sinónimos |
2-Propanone, 1-chloro-3-diazo-1-ethoxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















